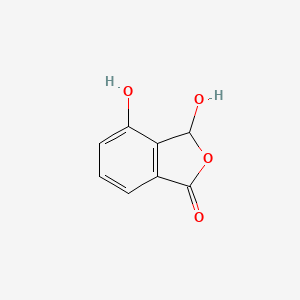
Dihydroxyisobenzofuranon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxyisobenzofuranon typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloisomerization of acetylenic epoxides in the presence of a catalyst such as indium trichloride. This reaction proceeds under mild conditions and delivers the desired benzofuran product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as halogenation, cyclization, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Dihydroxyisobenzofuranon undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzofurans, depending on the specific reaction conditions and reagents used .
科学研究应用
Dihydroxyisobenzofuranon has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of dihydroxyisobenzofuranon involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in disease processes, such as those related to inflammation or cancer progression.
Signal Transduction: this compound may modulate signaling pathways within cells, affecting processes like cell growth and apoptosis.
相似化合物的比较
Benzofuran: A simpler structure without hydroxyl groups, used in various chemical syntheses.
Dibenzofuran: Contains two benzene rings fused to a furan ring, used as a heat transfer agent and in the synthesis of other chemicals.
Hydroxybenzofuran: Similar to dihydroxyisobenzofuranon but with only one hydroxyl group, used in medicinal chemistry.
Uniqueness: This structural feature allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
属性
分子式 |
C8H6O4 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC 名称 |
3,4-dihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8-9,11H |
InChI 键 |
AULYUZAKRLWPDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(OC2=O)O)C(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


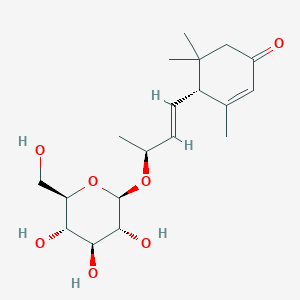
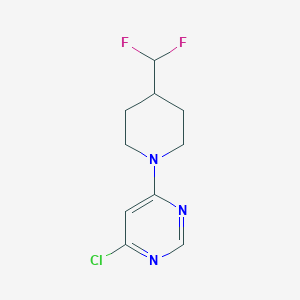
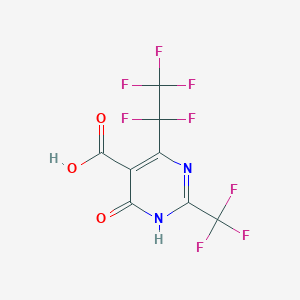
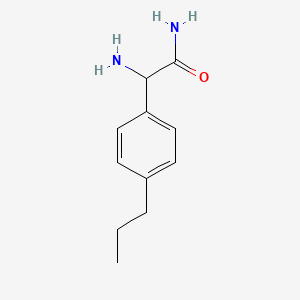
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

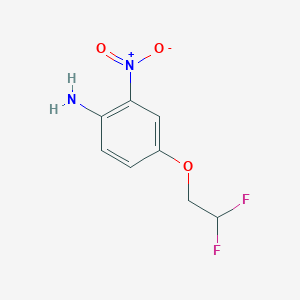
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
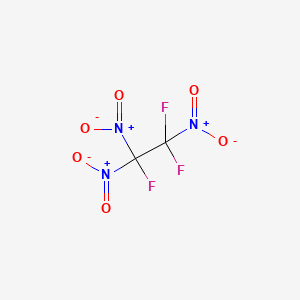
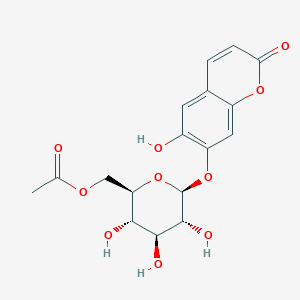
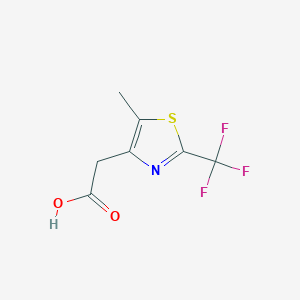
![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)

